Cas no 64855-00-1 (Lappaol C)

Lappaol C structure
Lappaol C structure
Product name:Lappaol C
CAS No:64855-00-1
MF:C30H34O10
Molecular Weight:554.5850
CID:518105
PubChem ID:323896

Lappaol C 化学的及び物理的性質

名前と識別子

    • 2(3H)-Furanone,dihydro-4-[[4-hydroxy-3-[2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-1-(hydroxymethyl)ethyl]-5-methoxyphenyl]methyl]-3-[(4-hydroxy-3-methoxyphenyl)methyl]-,(3R,4R)-
    • 4-[[3-[1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]-4-hydroxy-5-methoxyphenyl]methyl]-3-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one
    • NSC287068
    • FS-8191
    • LAPPAOL C
    • 64855-00-1
    • DTXSID30314662
    • UNII-9R9RZN471Y
    • CHEBI:81275
    • AKOS040761966
    • 2(3H)-Furanone, dihydro-4-[[4-hydroxy-3-[2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-1-(hydroxymethyl)ethyl]-5-methoxyphenyl]methyl]-3-[(4-hydroxy-3-methoxyphenyl)methyl]-, (3R,4R)-
    • Q27155216
    • CS-0227074
    • 9R9RZN471Y
    • HY-N9974
    • NSC-287068
    • C17686
    • 2(3H)-Furanone, dihydro-4-((4-hydroxy-3-(2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-1-(hydroxymethyl)ethyl)-5-methoxyphenyl)methyl)-3-((4-hydroxy-3-methoxyphenyl)methyl)-, (3R,4R)-
    • 4-({3-[1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]-4-hydroxy-5-methoxyphenyl}methyl)-3-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one
    • 1ST182197
    • Lappaol C
    • インチ: 1S/C30H34O10/c1-37-25-11-16(4-6-23(25)32)9-20-19(15-40-30(20)36)8-17-10-21(29(35)27(12-17)39-3)22(14-31)28(34)18-5-7-24(33)26(13-18)38-2/h4-7,10-13,19-20,22,28,31-35H,8-9,14-15H2,1-3H3
    • InChIKey: BWOAMGHNXHLWMX-UHFFFAOYSA-N
    • SMILES: O1C(C([H])(C([H])([H])C2C([H])=C([H])C(=C(C=2[H])OC([H])([H])[H])O[H])C([H])(C1([H])[H])C([H])([H])C1C([H])=C(C(=C(C=1[H])C([H])(C([H])([H])O[H])C([H])(C1C([H])=C([H])C(=C(C=1[H])OC([H])([H])[H])O[H])O[H])O[H])OC([H])([H])[H])=O

計算された属性

  • 精确分子量: 554.21522
  • 同位素质量: 554.21519728 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 5
  • 氢键受体数量: 10
  • 重原子数量: 40
  • 回転可能化学結合数: 11
  • 複雑さ: 797
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 4
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 155
  • 分子量: 554.6
  • XLogP3: 3.1

じっけんとくせい

  • Color/Form: Powder
  • 密度みつど: 1.363
  • Boiling Point: 819.3°Cat760mmHg
  • フラッシュポイント: 268.1°C
  • Refractive Index: 1.636
  • PSA: 155.14
  • LogP: 3.21310

Lappaol C Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
MedChemExpress
HY-N9974-1mg
Lappaol C
64855-00-1 ≥98.0%
1mg
¥1500 2024-07-21
ChemFaces
CFN95068-10mg
Lappaol C
64855-00-1 >=98%
10mg
$333 2021-07-22
TargetMol Chemicals
TN4410-1 mL * 10 mM (in DMSO)
Lappaol C
64855-00-1 98%
1 mL * 10 mM (in DMSO)
¥ 4470 2023-09-15
TargetMol Chemicals
TN4410-10 mg
Lappaol C
64855-00-1 98%
10mg
¥ 4,370 2023-07-11
Ambeed
A1493690-1mg
(3R,4R)-4-(3-(1,3-Dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-4-hydroxy-5-methoxybenzyl)-3-(4-hydroxy-3-methoxybenzyl)dihydrofuran-2(3H)-one
64855-00-1 98%
1mg
$450.0 2025-02-28
ChemFaces
CFN95068-10mg
Lappaol C
64855-00-1 >=98%
10mg
$333 2023-09-19
TargetMol Chemicals
TN4410-10mg
Lappaol C
64855-00-1
10mg
¥ 4370 2024-07-20
TargetMol Chemicals
TN4410-1 ml * 10 mm
Lappaol C
64855-00-1
1 ml * 10 mm
¥ 4470 2024-07-20

おすすめ記事

推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
(CAS:64855-00-1)LappaolC
CRN0811
Purity:≥98%
はかる:5mg/20mg/50mg
Price ($):Inquiry
Amadis Chemical Company Limited
(CAS:64855-00-1)Lappaol C
A1242223
Purity:99%
はかる:1mg
Price ($):405